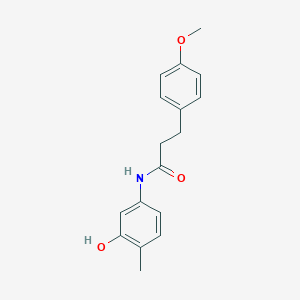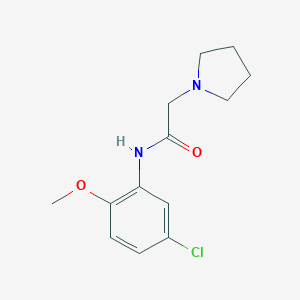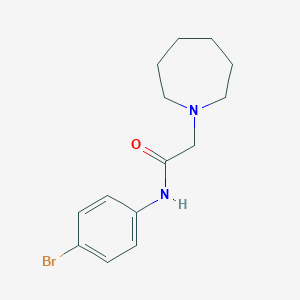![molecular formula C18H21ClN2O2S B501616 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 681844-41-7](/img/structure/B501616.png)
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Cyclization: The intermediate sulfonamide is then subjected to cyclization with piperazine under appropriate reaction conditions, such as elevated temperature and the presence of a suitable solvent like dichloromethane or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, inert atmosphere.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activities, and receptor binding. It serves as a tool compound to elucidate molecular mechanisms in biological systems.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules
Industrial Applications: The compound may find applications in the development of specialty chemicals, agrochemicals, and materials science. Its chemical properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and biochemical processes.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can result in cytotoxic effects on cancer cells.
類似化合物との比較
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the methyl group on the phenyl ring, which may influence its pharmacological properties and reactivity.
1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the chloro group, which may affect its binding affinity to molecular targets and its overall biological activity.
1-(3-Chloro-4-methylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: This compound contains an additional chloro group, which may enhance its potency and selectivity for certain biological targets.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-7-17(8-4-14)24(22,23)21-11-9-20(10-12-21)16-6-5-15(2)18(19)13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURZHGINHMOIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)











![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
